N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide
Description
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of 8-hydroxyquinoline-5-carbaldehyde and furan-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions.
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H11N3O3/c19-12-6-5-10(11-3-1-7-16-14(11)12)9-17-18-15(20)13-4-2-8-21-13/h1-9,19H,(H,18,20)/b17-9+ |
InChI Key |
YOHPZZFSDFUERH-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)/C=N/NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide involves the condensation reaction between 8-hydroxyquinoline-5-carbaldehyde and furan-2-carbohydrazide. The reaction is typically carried out in absolute ethanol under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which are studied for their fluorescence properties and potential catalytic activities.
Biology: The compound has shown antimicrobial activity against various microorganisms, making it a candidate for developing new antimicrobial agents.
Medicine: Its potential as a fluorescent probe for detecting metal ions in biological systems is being explored.
Mechanism of Action
The mechanism of action of N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound’s hydroxyl and carbonyl groups can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes exhibit unique fluorescence properties, which can be utilized in various applications. The molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Comparison with Similar Compounds
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide can be compared with other Schiff base compounds, such as:
N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide: This compound also forms metal complexes with unique fluorescence properties.
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide:
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Studied for its crystal structures and coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
